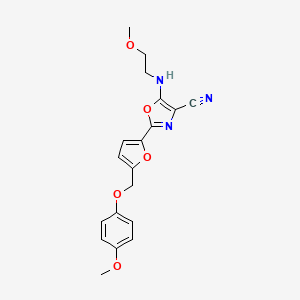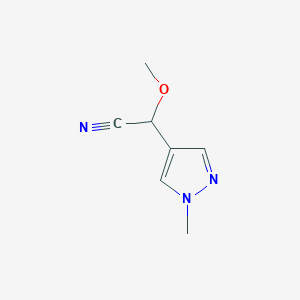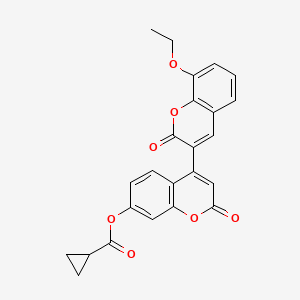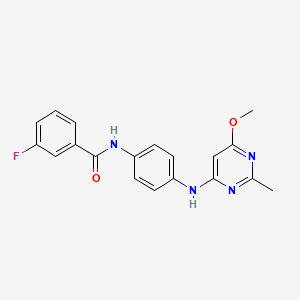![molecular formula C15H12BrN3OS B2386679 2-((4-bromobencil)tio)-9-metil-4H-pirido[1,2-a][1,3,5]triazin-4-ona CAS No. 896347-58-3](/img/structure/B2386679.png)
2-((4-bromobencil)tio)-9-metil-4H-pirido[1,2-a][1,3,5]triazin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazin-4-one core structure substituted with a 4-bromophenylmethylsulfanyl group at the 2-position and a methyl group at the 9-position
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound may be explored for its potential as an anticancer, antimicrobial, or antiviral agent due to its unique structure and functional groups.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and mechanisms.
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one” are currently unknown. This compound belongs to the class of pyrimido[1,2-a][1,3,5]triazines , which are known to have anticarcinogenic , antibacterial , and antiviral effects.
Mode of Action
Compounds in the pyrimido[1,2-a][1,3,5]triazine class are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of “2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one” with its targets, and the resulting changes, are subjects for future research.
Biochemical Pathways
Given the known biological activities of the pyrimido[1,2-a][1,3,5]triazine class , it can be inferred that this compound may affect pathways related to cell growth and proliferation, bacterial metabolism, or viral replication
Result of Action
Given the known biological activities of the pyrimido[1,2-a][1,3,5]triazine class , it can be inferred that this compound may inhibit cell growth and proliferation, disrupt bacterial metabolism, or interfere with viral
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be synthesized by cyclization reactions involving appropriate precursors such as pyridine derivatives and triazine derivatives.
Introduction of the 4-Bromophenylmethylsulfanyl Group: This step typically involves a nucleophilic substitution reaction where a 4-bromophenylmethylsulfanyl group is introduced to the 2-position of the pyrido[1,2-a][1,3,5]triazin-4-one core.
Methylation at the 9-Position:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the 4-bromophenylmethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure but lacks the methyl group at the 9-position.
2-[(4-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one: Similar structure but with a chlorine atom instead of a bromine atom.
2-[(4-Bromophenyl)methylsulfanyl]-9-ethylpyrido[1,2-a][1,3,5]triazin-4-one: Similar structure but with an ethyl group instead of a methyl group at the 9-position.
Uniqueness
The presence of the 4-bromophenylmethylsulfanyl group and the methyl group at the 9-position makes 2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one unique. These substituents may influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c1-10-3-2-8-19-13(10)17-14(18-15(19)20)21-9-11-4-6-12(16)7-5-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRINLQATMTHHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2386598.png)

![N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2386601.png)
![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/new.no-structure.jpg)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2386603.png)
![N2-[(4-CHLOROPHENYL)METHYL]-6-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE](/img/structure/B2386604.png)
![1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2386605.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methyl-[(3-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2386606.png)

![2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2386608.png)


![7-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2386616.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2386617.png)
